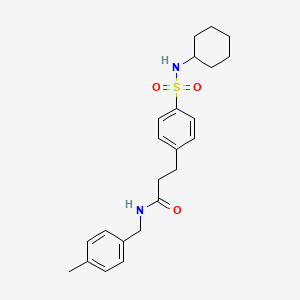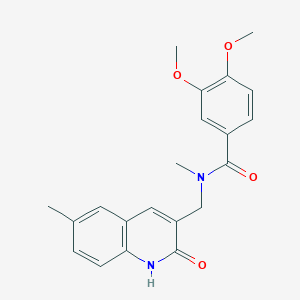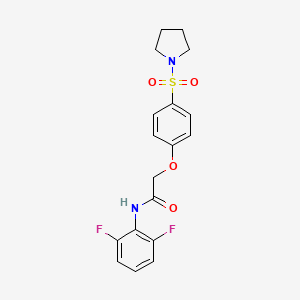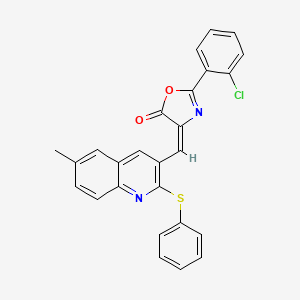
1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide (abbreviated as Compound A) is a novel chemical compound that has been synthesized for scientific research purposes. It has gained significant attention in recent years due to its potential applications in the field of drug discovery and development.
作用机制
The mechanism of action of Compound A varies depending on the target enzyme or receptor it interacts with. For instance, it has been shown to inhibit HDAC activity by binding to the active site of the enzyme, which results in the accumulation of acetylated histones and altered gene expression. Similarly, it has been demonstrated to inhibit PDE activity by increasing the levels of cyclic nucleotides, which in turn modulate various signaling pathways. Additionally, Compound A has been found to interact with GPCRs, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound A are diverse and depend on the target enzyme or receptor it interacts with. For instance, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-neurodegenerative properties by modulating various signaling pathways. Additionally, it has been shown to enhance cognitive function and memory consolidation by increasing the levels of neurotransmitters such as dopamine and norepinephrine.
实验室实验的优点和局限性
One of the main advantages of Compound A is its broad-spectrum activity against various enzymes and receptors, making it a versatile tool for scientific research. Additionally, it has been demonstrated to exhibit high potency and selectivity, making it an attractive candidate for drug development. However, one of the limitations of Compound A is its relatively low solubility, which can affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully elucidate its pharmacokinetic and toxicological properties.
未来方向
There are several future directions for the research and development of Compound A. Firstly, further studies are needed to optimize its synthesis method and improve its solubility and bioavailability. Secondly, its pharmacokinetic and toxicological properties need to be fully characterized to ensure its safety and efficacy in vivo. Thirdly, its potential applications in the treatment of various diseases, such as cancer, neurological disorders, and inflammatory diseases, need to be explored further. Lastly, its structure-activity relationship needs to be elucidated to guide the design and synthesis of more potent and selective analogs.
Conclusion:
In conclusion, Compound A is a novel chemical compound that has gained significant attention in recent years due to its potential applications in drug discovery and development. Its broad-spectrum activity against various enzymes and receptors, high potency and selectivity, and diverse biochemical and physiological effects make it a versatile tool for scientific research. However, further studies are needed to fully elucidate its pharmacokinetic and toxicological properties and explore its potential applications in the treatment of various diseases.
合成方法
The synthesis of Compound A involves several steps, including the condensation of 4-fluorobenzoyl chloride with 2-methoxyethylamine to form an intermediate product, which is then cyclized to obtain the final product. The reaction conditions and yields of each step have been optimized to ensure the purity and quality of the final product.
科学研究应用
Compound A has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, histone deacetylases (HDACs), phosphodiesterases (PDEs), and G protein-coupled receptors (GPCRs). These enzymes and receptors are involved in various biological processes, such as gene expression, cell signaling, and neurotransmission, making them attractive targets for drug development.
属性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-12-10-22-19(24)16-6-9-18-15(13-16)3-2-11-23(18)20(25)14-4-7-17(21)8-5-14/h4-9,13H,2-3,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVPOYILHWQKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)
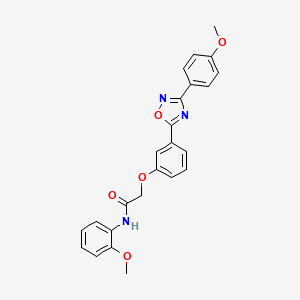
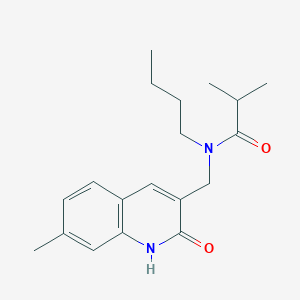
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)
